4-Amino-N,3-dimethylbenzamide hydrochloride

説明

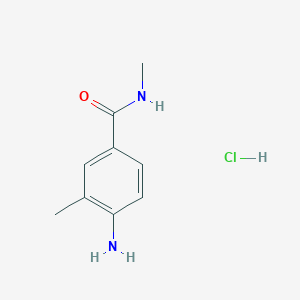

4-Amino-N,3-dimethylbenzamide hydrochloride (CAS: 926263-13-0) is an aromatic amine derivative with the molecular formula C₉H₁₂N₂O·HCl and a molecular weight of 164.20 g/mol (base) + 36.46 g/mol (HCl) = 200.66 g/mol . Structurally, it consists of a benzamide core substituted with an amino group at position 4 and methyl groups at the N-amide and position 3 of the benzene ring (Figure 1). This compound is a key intermediate in synthesizing anthranilamide-based insecticides, such as chlorantraniliprole and cyantraniliprole, due to its role in forming pharmacologically active scaffolds .

特性

IUPAC Name |

4-amino-N,3-dimethylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-6-5-7(9(12)11-2)3-4-8(6)10;/h3-5H,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISHZKACZTANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,3-dimethylbenzamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-nitro-3-methylbenzoic acid.

Reduction Reaction: The nitro group is reduced to an amino group.

Chlorination Reaction: The amino group is then chlorinated.

Esterification Reaction: The chlorinated compound undergoes esterification.

Ammonolysis Reaction: Finally, the esterified compound is subjected to ammonolysis to yield 4-Amino-N,3-dimethylbenzamide hydrochloride.

Industrial Production Methods

The industrial production of 4-Amino-N,3-dimethylbenzamide hydrochloride follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions

4-Amino-N,3-dimethylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted benzamides.

科学的研究の応用

Chemical Research Applications

1. Organic Synthesis

4-Amino-N,3-dimethylbenzamide hydrochloride serves as a reagent in organic synthesis. It acts as an intermediate in the production of various chemical compounds, facilitating the formation of more complex molecules. The compound is particularly noted for its role in the synthesis of anthranilamide derivatives, which are important in the development of agrochemicals and pharmaceuticals .

2. Reaction Mechanisms

The compound undergoes several types of reactions:

- Oxidation: The amino group can be oxidized to form nitro compounds.

- Reduction: It can be reduced to generate different amines.

- Substitution: The amino group allows for substitution reactions, making it valuable for synthesizing substituted benzamides.

Biological Research Applications

1. Enzyme Interaction Studies

In biological contexts, 4-Amino-N,3-dimethylbenzamide hydrochloride is used to study enzyme interactions and protein modifications. Its ability to modify proteins makes it a useful tool in biochemical research, particularly in understanding enzyme kinetics and mechanisms.

2. Pharmaceutical Development

The compound is being investigated as a potential pharmaceutical intermediate. Its derivatives have shown promise in drug development, particularly in creating new therapeutic agents targeting various diseases .

Industrial Applications

1. Production of Dyes and Agrochemicals

4-Amino-N,3-dimethylbenzamide hydrochloride finds applications in the industrial sector for the production of dyes and agrochemicals. Its chemical properties allow it to be incorporated into formulations that enhance agricultural productivity or provide coloring agents for various products.

2. Synthesis of Insecticides

Recent patents highlight its utility in synthesizing insecticides such as chlorantraniliprole and cyantraniliprole. These compounds are significant in pest control strategies due to their effectiveness against a broad range of insects while being less harmful to non-target organisms .

Data Tables

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to nitro compounds | KMnO4, H2O2 |

| Reduction | Produces various amines | LiAlH4, NaBH4 |

| Substitution | Forms substituted benzamides | Cl2, Br2 |

Case Studies

Case Study 1: Synthesis of Insecticides

A recent study demonstrated that 4-Amino-N,3-dimethylbenzamide hydrochloride could be effectively used to synthesize chlorantraniliprole through a series of chemical transformations. This method was noted for its efficiency and reduced environmental impact compared to traditional synthesis methods .

Case Study 2: Enzyme Interaction

Research involving this compound has shown its potential as an inhibitor for certain enzymes involved in metabolic pathways. These findings suggest that it could lead to new avenues for drug discovery targeting metabolic diseases .

作用機序

The mechanism of action of 4-Amino-N,3-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Amino-N-[2-(dimethylamino)ethyl]benzamide Hydrochloride (CAS: 1828563-21-8)

- Molecular Formula : C₁₁H₁₈ClN₃O

- Molecular Weight : 243.74 g/mol

- Key Differences: Contains a dimethylaminoethyl side chain instead of a methyl group at the amide nitrogen.

2-Amino-5-chloro-N,3-dimethylbenzamide (CAS: Not provided)

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 198.65 g/mol

- Key Differences :

Comparison with Pharmacologically Active Analogues

4-Dimethylamino-N-benzylcathinone Hydrochloride (CAS: 2740524-43-8)

- Molecular Formula : C₁₈H₂₂N₂O·2HCl

- Molecular Weight : 355.3 g/mol

- Key Differences: Cathinone backbone with a benzyl and dimethylamino substituent. Used in forensic research due to stimulant properties, contrasting with the insecticidal focus of 4-Amino-N,3-dimethylbenzamide hydrochloride .

Dithiaden Hydrochloride (CAS: 1154-12-7)

- Molecular Formula : C₁₇H₂₀ClNS₂

- Molecular Weight : 337.93 g/mol

- Key Differences: Contains a thienobenzothiepin ring system, conferring antihistaminic activity. The sulfur-rich structure enhances binding to histamine receptors, unlike the benzamide-based target compound .

Physicochemical Property Comparison

| Property | 4-Amino-N,3-dimethylbenzamide HCl | 4-Amino-N-[2-(dimethylamino)ethyl]benzamide HCl | 2-Amino-5-chloro-N,3-dimethylbenzamide |

|---|---|---|---|

| Molecular Weight | 200.66 g/mol | 243.74 g/mol | 198.65 g/mol |

| Solubility | Moderate in polar solvents | High (due to dimethylaminoethyl group) | Low (chlorine reduces polarity) |

| Bioactivity | Insecticide precursor | Not reported | Insecticidal |

| Key Functional Groups | Benzamide, methyl, amino | Benzamide, dimethylaminoethyl | Benzamide, chloro, methyl |

生物活性

4-Amino-N,3-dimethylbenzamide hydrochloride, a derivative of benzamide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its structural features which may contribute to various biological effects, including anticonvulsant and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C9H12N2O

- Molecular Weight : 164.2 g/mol

- CAS Number : 926263-13-0

Anticonvulsant Activity

Research indicates that 4-amino-N,3-dimethylbenzamide exhibits significant anticonvulsant properties. In studies conducted on animal models, this compound demonstrated the ability to antagonize maximal electroshock (MES)-induced seizures effectively. The effective dose (ED50) was reported to be approximately 1.7 mg/kg when administered orally to mice .

Table 1: Anticonvulsant Activity of 4-Amino-N,3-dimethylbenzamide

The precise mechanisms underlying the biological activities of 4-amino-N,3-dimethylbenzamide remain under investigation. However, it is hypothesized that its anticonvulsant effects may stem from modulation of neurotransmitter systems or inhibition of specific ion channels involved in neuronal excitability. In terms of antiviral activity, compounds that increase A3G levels could potentially inhibit viral replication through both deaminase-dependent and independent pathways .

Case Studies

- Anticonvulsant Efficacy :

- Pharmacokinetics :

Q & A

Q. What are the critical steps in synthesizing 4-Amino-N,3-dimethylbenzamide hydrochloride, and how can purity be optimized?

The synthesis typically involves coupling reactions between substituted benzamide precursors and amine derivatives under controlled conditions. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between carboxylic acid and amine groups .

- Purification : Recrystallization from ethanol or methanol is recommended to achieve >98% purity. Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Q. How should researchers characterize the compound’s physicochemical properties?

- Solubility : Test in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) under varying pH (4–8). Note that solubility in water is typically limited (~5 mg/mL at 25°C) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic and oxidative stability. Use LC-MS to identify degradation products .

- Melting point : Confirm via differential scanning calorimetry (DSC), expecting >300°C for the hydrochloride form .

Q. What are the best practices for handling and storage?

- Store at 0–6°C in airtight, light-resistant containers to prevent deliquescence and photodegradation .

- Use inert atmospheres (argon or nitrogen) during sensitive reactions to avoid oxidation of the amino group .

Q. How can researchers assess the compound’s bioactivity in preliminary assays?

- Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays with trypsin or urokinase at pH 7.4. Calculate IC₅₀ values via nonlinear regression .

- Cellular assays : Test cytotoxicity in HEK-293 or HeLa cells using MTT assays (48-hour exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

- SAR studies : Replace the N-methyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on receptor binding. Use molecular docking (AutoDock Vina) to predict interactions with trypsin’s S1 pocket .

- Functional group tuning : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position to improve metabolic stability. Validate via microsomal stability assays (rat liver microsomes, NADPH cofactor) .

Q. How should contradictory data on solubility and stability be resolved?

- Methodological validation : Compare results across labs using standardized protocols (e.g., USP <921> for solubility). Discrepancies often arise from impurities; recharacterize batches via NMR (¹H/¹³C) and elemental analysis .

- Environmental controls : Ensure consistent humidity (<30% RH) during solubility testing to prevent hydrate formation .

Q. What computational tools are effective for predicting reaction pathways?

- Reaction mechanism modeling : Use Gaussian 16 with DFT (B3LYP/6-31G*) to simulate intermediates in amide bond formation. Compare activation energies for alternative pathways .

- Process optimization : Apply ICReDD’s reaction path search methods to identify optimal conditions (e.g., solvent polarity, temperature) via quantum chemical calculations .

Q. How does the hydrochloride salt form influence stability in formulation studies?

- Salt dissociation : Monitor via pH-solubility profiles. The hydrochloride form dissociates in aqueous media, reducing bioavailability at intestinal pH. Counterion screening (e.g., mesylate, phosphate) may improve stability .

- Lyophilization : Develop lyophilized formulations with cryoprotectants (trehalose, mannitol) to mitigate hydrolysis during storage .

Q. What strategies mitigate off-target effects in enzyme inhibition assays?

Q. How can reactor design improve scalability of synthesis?

- Continuous flow systems : Optimize residence time (10–30 min) and temperature (50–70°C) in microreactors to enhance yield (>85%) and reduce side products .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。